4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline

Catalog No.
S15874429
CAS No.
M.F
C11H16ClNO
M. Wt
213.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline

Product Name

4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline

IUPAC Name

4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

InChI

InChI=1S/C11H16ClNO/c1-8-6-10(12)4-5-11(8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3

InChI Key

FSQZEPCJJMIDPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(C)COC

4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline is an organic compound belonging to the class of substituted anilines, characterized by the presence of a chloro group, a methoxypropan-2-yl substituent, and a methylaniline moiety. Its molecular formula is C11H16ClNOC_{11}H_{16}ClNO, with a molecular weight of approximately 213.70 g/mol. The compound is notable for its unique structural features that confer distinct chemical reactivity and potential biological activity, making it a subject of interest in various scientific fields.

  • Oxidation: The compound can be oxidized to form nitro or sulfonamide derivatives.
  • Reduction: Reduction reactions may convert the nitro group to an amino group.
  • Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, allowing for further chemical modifications.

Research indicates that 4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline exhibits potential biological activity. It may interact with specific enzymes or receptors, influenced by its structural components. The chloro and methoxypropan-2-yl groups are particularly significant in determining the compound's binding affinity and selectivity towards biological targets. This compound has been utilized in studies examining enzyme interactions and as a probe in biochemical assays.

The synthesis of 4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline typically involves the reaction of 4-chloro-2-methylaniline with 1-methoxypropan-2-yl chloride under basic conditions. Common bases used include sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution reaction. In industrial settings, similar synthetic routes are employed but optimized for higher yield and purity using continuous flow reactors and automated systems.

4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline has several applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is utilized in studying enzyme interactions and biochemical assays.
  • Industry: It finds use in producing dyes, pigments, and other specialty chemicals.

Interaction studies involving 4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline focus on its biological efficacy and potential effects on various systems. These studies assess how the compound interacts with enzymes and other biological molecules, providing insights into its mechanisms of action. Understanding these interactions is essential for evaluating the compound's safety and efficacy in practical applications.

Several compounds share structural similarities with 4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzene-1-sulfonamideContains a nitro groupPotentially enhanced biological activity due to nitro substitution
4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzamideSimilar substitution patternDifferences in reactivity due to amide vs. amine functionality
3-Bromo-4-chloro-N-(1-methoxypropan-2-yl)anilineContains a bromo groupDifferent reactivity profile compared to chloro-substituted compounds

The uniqueness of 4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline lies in its specific substitution pattern, particularly the combination of chloro and methoxypropan-2-yl groups, which influences its chemical reactivity and biological properties compared to similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.0920418 g/mol

Monoisotopic Mass

213.0920418 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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